molecular formula C14H21NO4S B497991 [(5-Methoxy-2,4-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine CAS No. 902249-33-6

[(5-Methoxy-2,4-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine

Cat. No.: B497991
CAS No.: 902249-33-6
M. Wt: 299.39g/mol
InChI Key: AMPOXRFQOROERZ-UHFFFAOYSA-N
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Description

(5-Methoxy-2,4-dimethylphenyl)sulfonylamine is a sulfonamide derivative featuring a 5-methoxy-2,4-dimethylphenyl group attached to a sulfonyl moiety and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) amine. This compound belongs to a class of sulfonamides, which are widely studied for their pharmacological and chemical utility, including applications as enzyme inhibitors, antibacterial agents, and intermediates in organic synthesis. The methoxy and methyl substituents on the aromatic ring likely influence its electronic and steric properties, while the oxolan-2-ylmethyl group contributes to its conformational flexibility and solubility characteristics.

Properties

IUPAC Name

5-methoxy-2,4-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-10-7-11(2)14(8-13(10)18-3)20(16,17)15-9-12-5-4-6-19-12/h7-8,12,15H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPOXRFQOROERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2CCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-2,4-dimethylphenol and oxirane.

    Formation of Sulfonyl Chloride: The phenol is first converted to its corresponding sulfonyl chloride using chlorosulfonic acid under controlled conditions.

    Nucleophilic Substitution: The sulfonyl chloride is then reacted with oxolan-2-ylmethylamine in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-2,4-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common.

    Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-methoxy-2,4-dimethylbenzoic acid, while reduction of the sulfonyl group can produce the corresponding sulfide.

Scientific Research Applications

Chemistry

In organic synthesis, (5-Methoxy-2,4-dimethylphenyl)sulfonylamine serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further derivatization and modification.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to bioactivity, making it a candidate for drug development.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure may impart desirable properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which (5-Methoxy-2,4-dimethylphenyl)sulfonylamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the amine moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs with variations in the aryl sulfonyl group or the amine substituent. Below is a detailed analysis based on structural and functional differences:

Aryl Sulfonyl Group Modifications

Compound A : (2,4,6-Trimethylphenyl)sulfonylamine (CAS: 346691-91-6)
  • Structure : The aryl group is 2,4,6-trimethylphenyl instead of 5-methoxy-2,4-dimethylphenyl.
  • Key Differences: Substituent Effects: The absence of a methoxy group and the presence of three methyl groups create a more electron-rich and sterically hindered aromatic system. This may reduce reactivity in electrophilic substitutions but enhance hydrophobic interactions in biological systems.
  • Applications : Likely used as a synthetic intermediate or in medicinal chemistry studies, though specific data are unavailable .
Compound B : (4-Bromophenyl)sulfonylamine (CAS: 310418-41-8)
  • Structure : Features a 4-bromophenyl group instead of the methoxy-dimethylphenyl group.
  • Molecular Weight: Higher molecular weight (285.39 g/mol) due to the bromine atom .

Amine Substituent Modifications

Compound C : Methyl({[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl})amine
  • Structure : Retains the oxolan-2-ylmethyl group but replaces the sulfonamide with a methyl-oxadiazole hybrid.
  • Molecular Weight: 197.23 g/mol, significantly lower than the target compound due to the absence of the bulky aryl sulfonyl group .
Compound D : Benzyl(methyl){3-[(oxolan-2-ylmethyl)amino]propyl}amine
  • Structure : Incorporates a benzyl-methyl-propylamine chain instead of the sulfonamide.
  • Key Differences :
    • Hydrophobicity : The benzyl group increases lipophilicity, which could enhance membrane permeability.
    • Molecular Weight : 262.39 g/mol, higher than the target compound due to the extended alkyl chain .

Research Implications and Limitations

  • Structural Insights : The target compound’s methoxy and methyl groups on the aryl ring may offer a balance between electronic modulation and steric bulk, making it suitable for applications requiring moderate reactivity and selectivity.
  • Data Gaps : The provided evidence lacks explicit biological or physicochemical data (e.g., solubility, binding affinities) for the target compound. Comparisons are inferred from structural analogs.
  • Synthetic Utility : Compounds like A and B demonstrate the versatility of sulfonamide chemistry in tailoring electronic and steric properties for specific applications .

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